[1,1-Biphenyl]-2,5-diol,4-ethoxy-
Description
[1,1-Biphenyl]-2,5-diol,4-ethoxy- is a substituted biphenyl derivative featuring hydroxyl groups at the 2- and 5-positions and an ethoxy group at the 4-position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol. The ethoxy substituent introduces electron-donating effects, influencing the compound's acidity, solubility, and reactivity compared to analogues with electron-withdrawing or bulky groups .
Properties
CAS No. |
191666-62-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.263 |
IUPAC Name |
2-ethoxy-5-phenylbenzene-1,4-diol |
InChI |
InChI=1S/C14H14O3/c1-2-17-14-9-12(15)11(8-13(14)16)10-6-4-3-5-7-10/h3-9,15-16H,2H2,1H3 |
InChI Key |
RKKBQMYKXJNBIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)O)C2=CC=CC=C2)O |
Synonyms |
[1,1-Biphenyl]-2,5-diol,4-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Molecular Properties
Table 1: Key Properties of [1,1-Biphenyl]-2,5-diol,4-ethoxy- and Analogues
Spectroscopic and Analytical Data
- NMR and MS : highlights that biphenyl diols with tert-butyl or methoxy groups exhibit distinct NMR shifts due to substituent electronic effects. For example, tert-butyl groups in 3,3′,5,5′-tetra-tert-butyl-[1,1′-biphenyl]-2,2′-diol cause upfield shifts in ¹H NMR (δ 1.3–1.5 ppm for t-Bu), whereas ethoxy groups in [1,1-Biphenyl]-2,5-diol,4-ethoxy- would show signals near δ 3.4–4.0 ppm (OCH₂CH₃) .
- Acidity : The 4-chloro derivative ([1,1-Biphenyl]-2,5-diol,4-chloro-) has lower pKa values (hydroxyl groups) due to the electron-withdrawing Cl, whereas the ethoxy analogue’s hydroxyls are less acidic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
